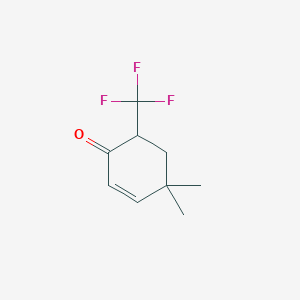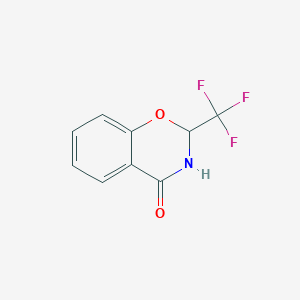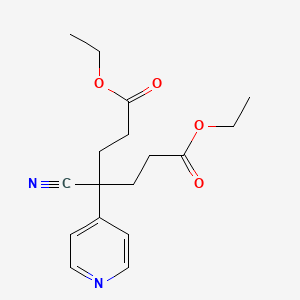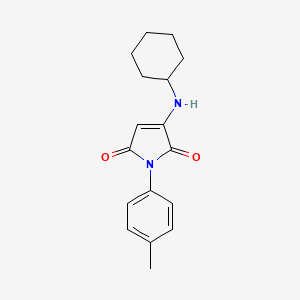![molecular formula C18H10N2O5 B14314697 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan CAS No. 112801-39-5](/img/structure/B14314697.png)
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan is a complex organic compound characterized by the presence of a fluorenone core substituted with nitro groups and a furan ring
Métodos De Preparación
The synthesis of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan typically involves the reaction of 2,7-dinitrofluorenone with furan derivatives under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst to facilitate the reaction
Análisis De Reacciones Químicas
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This redox activity is a key factor in its antimicrobial properties, as it disrupts the normal functioning of microbial cells .
Comparación Con Compuestos Similares
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan can be compared to other nitro-substituted fluorenone derivatives, such as:
2,7-Dinitrofluorenone: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
2-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]furan: Contains additional nitro groups, which may enhance its redox activity but also increase its reactivity and potential toxicity. The presence of the furan ring in this compound provides unique chemical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
112801-39-5 |
|---|---|
Fórmula molecular |
C18H10N2O5 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-[(2,7-dinitrofluoren-9-ylidene)methyl]furan |
InChI |
InChI=1S/C18H10N2O5/c21-19(22)11-3-5-14-15-6-4-12(20(23)24)9-17(15)18(16(14)8-11)10-13-2-1-7-25-13/h1-10H |
Clave InChI |
HZIBFKLALOVJQI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
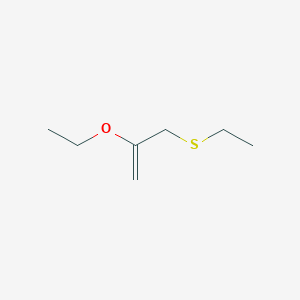
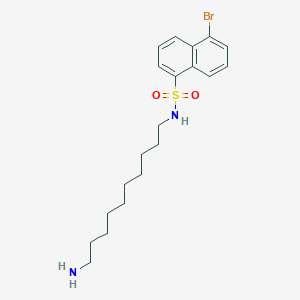
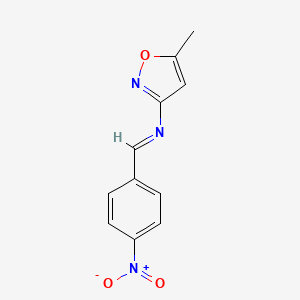
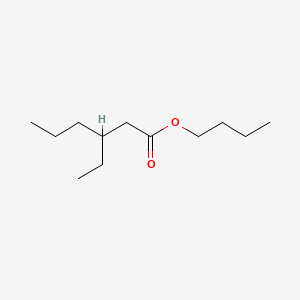
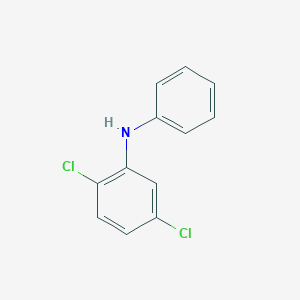
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)


![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
